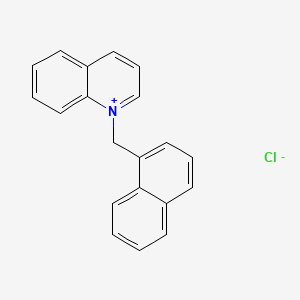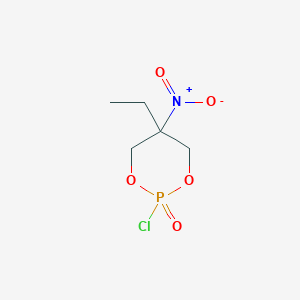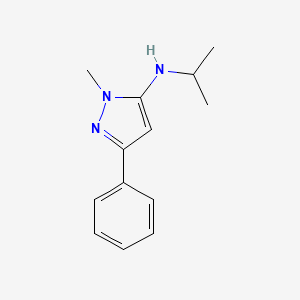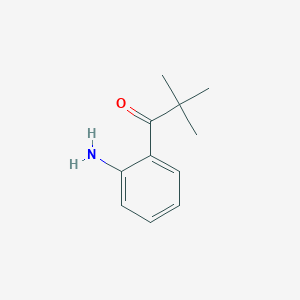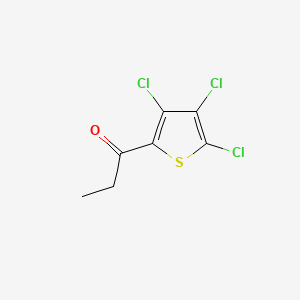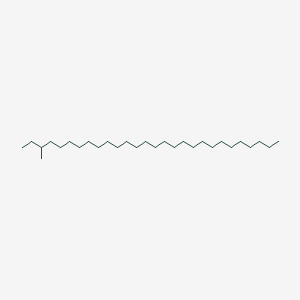
3-Methyloctacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a type of alkane, specifically a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain. This compound is also known by other names such as octacosane, 3-methyl- and anteisononacosane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctacosane typically involves the alkylation of shorter alkanes or the reduction of longer-chain ketones or aldehydes. One common method is the catalytic hydrogenation of 3-methyloctacosanone, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and reforming processes to isolate and purify the desired hydrocarbon. These methods are efficient for producing large quantities of the compound for various applications .
化学反応の分析
Types of Reactions: 3-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, high temperatures.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
科学的研究の応用
3-Methyloctacosane has various applications in scientific research, including:
作用機序
The mechanism of action of 3-methyloctacosane in biological systems is primarily related to its role in the cuticular lipids of insects. These lipids form a protective barrier that prevents water loss and provides chemical signals for communication. The molecular targets and pathways involved include the interaction with specific receptors on the insect cuticle and the modulation of gene expression related to lipid metabolism .
類似化合物との比較
Octacosane: A straight-chain alkane with the same number of carbon atoms but without the methyl branching.
2-Methyloctacosane: Another methyl-branched alkane with the methyl group attached to the second carbon atom.
Nonacosane: A straight-chain alkane with one additional carbon atom compared to 3-methyloctacosane.
Uniqueness: this compound is unique due to its specific methyl branching, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity. This branching can influence its role in biological systems and its applications in various industries .
特性
IUPAC Name |
3-methyloctacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(3)5-2/h29H,4-28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYAJJNZSLKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423989 |
Source


|
| Record name | 3-methyloctacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-58-8 |
Source


|
| Record name | 3-methyloctacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)
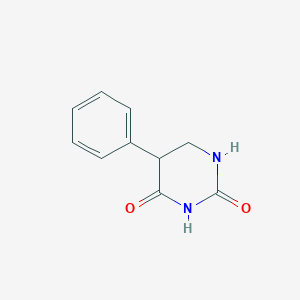
![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)
